

A Comprehensive Technical Guide to 4-Chloro-2,3,5-trimethoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

Cat. No.: B3291224

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **4-Chloro-2,3,5-trimethoxyaniline**, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data on this specific compound, this document offers a comprehensive analysis by leveraging data from structurally similar analogs. This guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this class of molecules. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using workflow and pathway diagrams.

Chemical Identity and Properties

The formal IUPAC name for the compound with the structure corresponding to **4-Chloro-2,3,5-trimethoxyaniline** is 4-chloro-2,3,5-trimethoxybenzenamine. While specific experimental data for this compound is scarce, its properties can be estimated by comparing them with closely related analogs.

Table 1: Physicochemical Properties of **4-Chloro-2,3,5-trimethoxyaniline** and Related Analogs

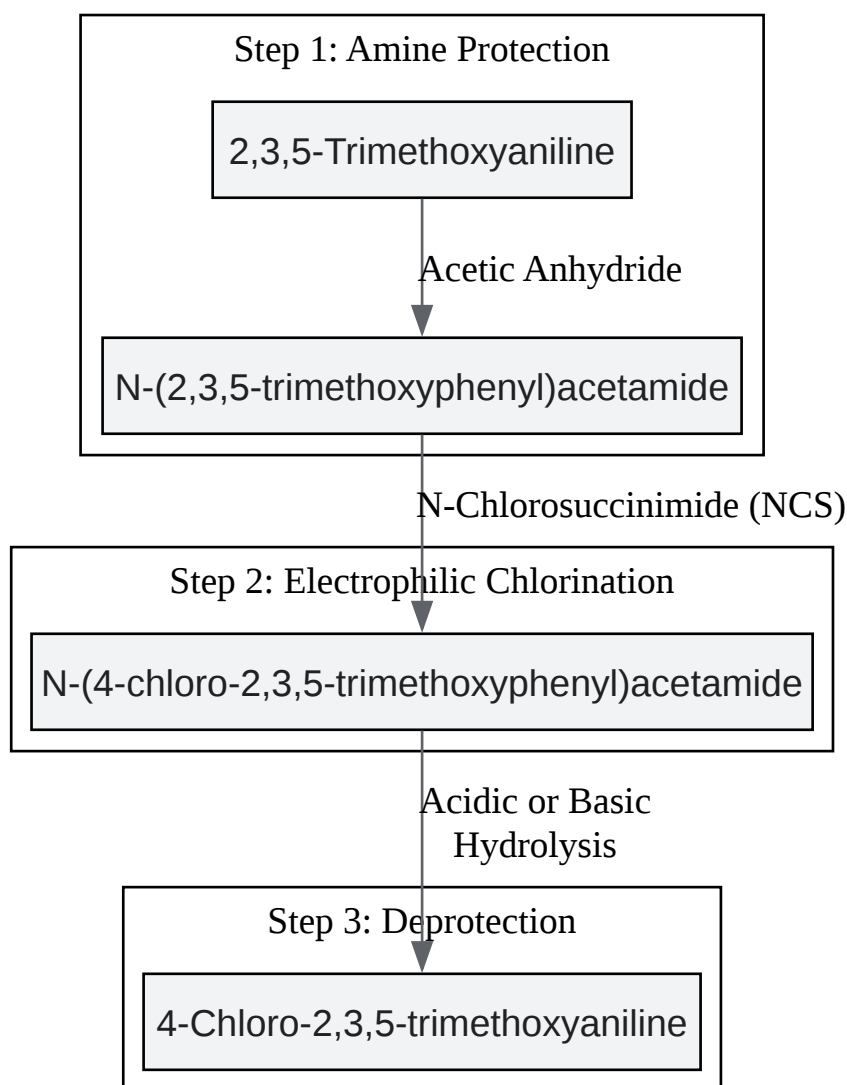
Property	4-Chloro-2,3,5-trimethoxyaniline	4-Chloro-2,5-dimethoxyaniline[1]	3,4,5-Trimethoxyaniline[2]	2,4,5-Trimethoxyaniline[3]	4-Chloroaniline[4]
CAS Number	870962-53-1	6358-64-1	24313-88-0	26510-91-8	106-47-8
Molecular Formula	C ₉ H ₁₂ ClNO ₃	C ₈ H ₁₀ ClNO ₂	C ₉ H ₁₃ NO ₃	C ₉ H ₁₃ NO ₃	C ₆ H ₆ ClN
Molecular Weight	217.65 g/mol	187.62 g/mol	183.20 g/mol	183.20 g/mol	127.57 g/mol
Calculated LogP	Not Available	1.8	0.8	1.2	1.86
Melting Point	Not Available	118-122 °C	110-113 °C	Not Available	68-71 °C
Boiling Point	Not Available	Not Available	Not Available	Not Available	232 °C

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for **4-Chloro-2,3,5-trimethoxyaniline** is not readily available. However, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 3,4,5-trimethoxyaniline and the chlorination of substituted anilines. A potential pathway could involve the chlorination of a trimethoxyaniline precursor or the reduction of a chlorinated trimethoxynitrobenzene.

Proposed Synthetic Pathway

A feasible approach would be the selective chlorination of 2,3,5-trimethoxyaniline. This would likely require protection of the reactive amine group, followed by electrophilic aromatic substitution with a chlorinating agent, and subsequent deprotection.



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Caption: Proposed synthesis of **4-Chloro-2,3,5-trimethoxyaniline**.

General Experimental Protocol for Amine Protection (Acetylation)

- Dissolve the starting aniline in a suitable solvent (e.g., dichloromethane or acetic acid).
- Add acetic anhydride, often in the presence of a mild base like sodium acetate.
- Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

- Quench the reaction with water and extract the product.
- Purify the resulting acetamide by recrystallization or column chromatography.

General Experimental Protocol for Electrophilic Chlorination

- Dissolve the protected aniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Add the chlorinating agent (e.g., N-Chlorosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract the chlorinated product.
- Purify the product via column chromatography.

General Experimental Protocol for Amide Deprotection (Hydrolysis)

- Reflux the protected, chlorinated aniline in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Monitor the reaction until the starting material is consumed.
- Neutralize the reaction mixture and extract the free aniline product.
- Purify the final compound by recrystallization or column chromatography.

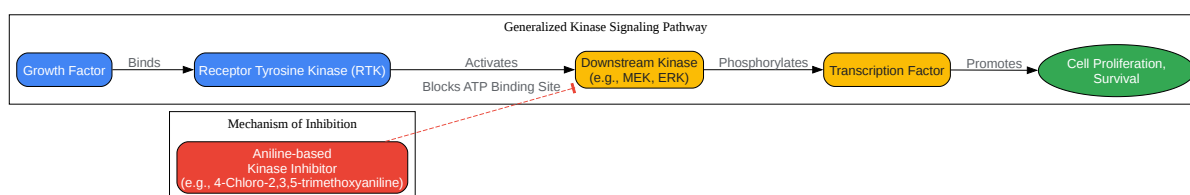
Biological Significance and Potential Applications

Substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.^{[4][5]} The specific combination of chloro and methoxy substituents on the aniline ring can significantly influence the molecule's biological activity.

- **Pharmaceutical Intermediates:** Aniline derivatives are precursors to a wide range of drugs. The substitution pattern affects pharmacokinetic properties like lipophilicity and metabolic stability.[6] For instance, aniline-containing compounds have been investigated as kinase inhibitors for cancer therapy.[7][8] The methoxy groups can form hydrogen bonds with target proteins, while the chloro group can modulate electronic properties and fill hydrophobic pockets.
- **Metabolic Considerations:** It is crucial to note that anilines can be susceptible to metabolic activation, potentially leading to toxicity. Drug development efforts often focus on modifying the aniline scaffold to mitigate these risks while retaining desired activity.[9]
- **Anticancer Research:** A series of anilino-substituted pyrimidine conjugates linked to pyrrolobenzodiazepines have been synthesized and evaluated for their anticancer activity, demonstrating apoptosis through enhancement of p53 levels.[8] This highlights the potential for aniline derivatives to serve as scaffolds for potent therapeutic agents.

Potential Signaling Pathway Involvement

While no specific pathways have been elucidated for **4-Chloro-2,3,5-trimethoxyaniline**, its structural motifs are present in compounds known to inhibit protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase inhibition pathway, a plausible mechanism of action for a molecule of this class in an oncology context.



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Caption: Conceptual diagram of kinase inhibition by a substituted aniline.

Conclusion

4-Chloro-2,3,5-trimethoxyaniline represents a chemical entity with potential applications in synthetic and medicinal chemistry. Although direct experimental data is limited, a robust understanding of its properties, synthesis, and potential biological roles can be extrapolated from closely related and well-documented analogs. The synthetic pathways and conceptual biological mechanisms presented in this guide provide a solid foundation for researchers interested in exploring the utility of this and other polysubstituted anilines in drug discovery and materials science. Further research is warranted to fully characterize this compound and unlock its potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-2,3,5-trimethoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3291224#iupac-name-for-4-chloro-2-3-5-trimethoxyaniline]

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